

In-Depth Technical Guide: Toxicological Profile of 5-Nonanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nonanone

Cat. No.: B165733

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nonanone, also known as dibutyl ketone, is a symmetrical aliphatic ketone. While it has applications in various industrial processes, a comprehensive understanding of its toxicological profile is crucial for ensuring occupational safety and for its potential consideration in broader contexts such as drug development, where understanding the toxicity of structurally related compounds is essential. This technical guide provides a detailed overview of the available toxicological data for **5-Nonanone**, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Acute Toxicity

The acute toxicity of **5-Nonanone** has been evaluated through various routes of exposure, with the primary data pointing towards moderate to low acute toxicity.

Quantitative Acute Toxicity Data

Endpoint	Species	Route of Administration	Value	Reference
LDLo (Lowest Published Lethal Dose)	Rat	Oral	1 g/kg	[1]
LD50 (Median Lethal Dose)	Mouse	Intravenous	138 mg/kg	[1]

Experimental Protocols:

- Oral LDLo (Rat): Specific details of the protocol for the LDLo study in rats are not readily available in the reviewed literature. Generally, such studies involve the administration of a single dose of the test substance via gavage to a group of animals, followed by observation for a defined period (typically 14 days) to record mortality and clinical signs of toxicity.[\[1\]](#)
- Intravenous LD50 (Mouse): The intravenous LD50 study in mice involved administering **5-Nonanone** directly into the bloodstream. The observed toxic effect was a behavioral alteration, specifically a change in sleep time, including a change in the righting reflex.[\[1\]](#)

Neurotoxicity

The most significant toxicological concern associated with **5-Nonanone** is its neurotoxicity, which has been demonstrated in animal studies. Chronic exposure can lead to a peripheral neuropathy.

Chronic Neurotoxicity Study in Rats

A key study investigated the neurotoxic effects of chronic oral exposure to **5-Nonanone** in Sprague-Dawley rats.

Experimental Protocol:

- Animal Model: Male Sprague-Dawley rats.
- Dosing Regimen: **5-Nonanone** was dissolved in corn oil and administered by gavage daily. The dosing was escalated during the study: 150 mg/kg/day for the first 3 weeks, followed by

750 mg/kg/day for the next 8 weeks, and finally 1500 mg/kg/day for the last 3 weeks.

- Co-exposure Group: To investigate potential metabolic interactions, a separate group of rats received 750 mg/kg of methyl ethyl ketone (MEK) by gavage twice a week in addition to the **5-Nonanone** administration.
- Control Groups: Control groups received either corn oil alone or corn oil with MEK.
- Observations: Animals were observed daily for signs of toxicity. Body weights were recorded weekly. The primary endpoint for neurotoxicity was the onset of severe hind limb weakness or paralysis, characterized by the dragging of at least one hind foot.[\[2\]](#)

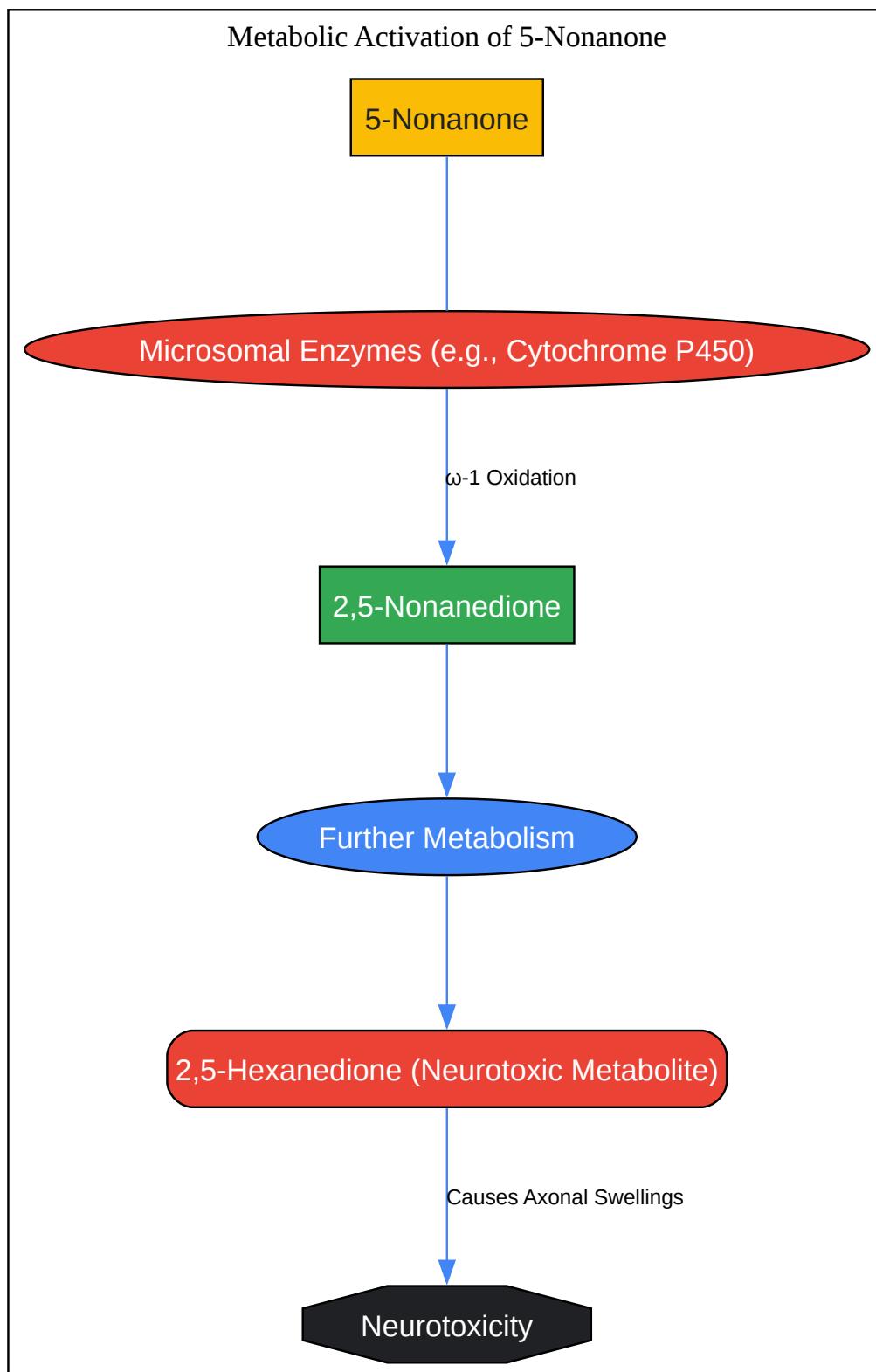
Results:

- Clinical Signs: Rats treated with **5-Nonanone** alone developed marked hind limb paralysis with muscular wasting at 14 weeks.[\[2\]](#) The group co-exposed to MEK developed these signs earlier, at 11 weeks, indicating a potentiation of neurotoxicity.[\[2\]](#)
- Body Weight: A significant reduction in weight gain was observed in rats receiving **5-Nonanone** compared to the control group.[\[2\]](#)
- Pathology: The neuropathy is characterized by the formation of giant axonal swellings filled with neurofilaments.[\[2\]](#)

Mechanism of Neurotoxicity: Metabolic Activation

The neurotoxicity of **5-Nonanone** is not caused by the parent compound itself but rather by its metabolites. The potentiation of toxicity by MEK, a known inducer of microsomal enzymes, strongly suggests that metabolic activation is a critical step.

The proposed metabolic pathway involves the ω -1 oxidation of **5-Nonanone** by microsomal enzymes to produce γ -diketones, which are the ultimate neurotoxic agents.



[Click to download full resolution via product page](#)

Caption: Metabolic activation of **5-Nonanone** to neurotoxic metabolites.

Genotoxicity

There is a lack of specific studies on the genotoxicity of **5-Nonanone**. To assess the mutagenic potential of a chemical, a battery of tests is typically employed, including the Ames test and in vitro chromosomal aberration assays.

General Experimental Protocols for Genotoxicity Testing

- Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix from rat liver). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on an amino acid-deficient medium, suggesting that the substance has induced a reverse mutation.
- In Vitro Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes). Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a specific incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations such as breaks, gaps, and exchanges.

Carcinogenicity

No long-term carcinogenicity bioassays specifically for **5-Nonanone** have been identified in the reviewed literature. The potential for carcinogenicity is often initially assessed based on genotoxicity data and structure-activity relationships. The absence of genotoxicity data for **5-Nonanone** makes it difficult to predict its carcinogenic potential.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **5-Nonanone** are not currently available. Standardized studies to evaluate these endpoints are typically conducted according to OECD guidelines.

General Experimental Protocol for Reproductive/Developmental Toxicity Screening (Following OECD 421)

- Animal Model: Typically rats.
- Dosing: The test substance is administered to both male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation.
- Endpoints: A range of endpoints are evaluated, including:
 - Parental animals: Clinical observations, body weight, food consumption, mating performance, fertility, and gestation length.
 - Offspring: Viability, clinical signs, body weight, and developmental landmarks.
 - Post-mortem: Gross and histopathological examination of reproductive organs in parental animals.

Conclusion

The primary toxicological concern for **5-Nonanone** is its neurotoxicity following chronic exposure, which is mediated through metabolic activation to γ -diketones. While some acute toxicity data are available, there is a notable lack of information regarding its genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The potentiation of its neurotoxicity by MEK highlights the importance of considering metabolic interactions when assessing its risk. Further research is warranted to fill the existing data gaps and provide a more complete toxicological profile for this compound. This information is critical for establishing appropriate safety measures in occupational settings and for a comprehensive understanding of the structure-activity relationships of aliphatic ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nonanone | CAS#:502-56-7 | Chemsric [chemsrc.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Toxicological Profile of 5-Nonanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165733#toxicological-data-of-5-nonanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com